BenchChemオンラインストアへようこそ!

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide

OCT1 transporter HEK293 ASP+ uptake

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7) is a synthetic small molecule (MW 353.44 g/mol) that combines a 3,5-dimethylpyrazole moiety with an (E)-2-phenylethenesulfonamide scaffold. This dual-pharmacophore architecture places it at the intersection of two well-validated target classes: voltage-gated sodium channels (Naᵥ), where pyrazole-sulfonamides have demonstrated PN3 (Naᵥ1.8) channel modulation , and endothelin receptors, where 2-arylethenesulfonamide derivatives have shown potent ETA/ETB antagonism.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 2361915-11-7
Cat. No. B2541650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
CAS2361915-11-7
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+
InChIKeyPABRNTCBLZROLS-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7): A Dual-Pharmacophore Ethenesulfonamide for Ion-Channel and Receptor Screening


(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7) is a synthetic small molecule (MW 353.44 g/mol) that combines a 3,5-dimethylpyrazole moiety with an (E)-2-phenylethenesulfonamide scaffold. This dual-pharmacophore architecture places it at the intersection of two well-validated target classes: voltage-gated sodium channels (Naᵥ), where pyrazole-sulfonamides have demonstrated PN3 (Naᵥ1.8) channel modulation [1], and endothelin receptors, where 2-arylethenesulfonamide derivatives have shown potent ETA/ETB antagonism [2]. The compound is catalogued by multiple chemical suppliers as a research-grade tool compound (typical purity ≥95%) for in vitro pharmacological profiling .

Why Generic Substitution of (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7) Fails to Guarantee Target Engagement


The (E)-2-phenylethenesulfonamide chemotype in this compound is part of a broader class where minor structural modifications drastically alter target selectivity and potency. For instance, within the ethenesulfonamide series, introducing a methyl group at the 2-, 4-, or 6-position of the phenyl ring shifts selectivity from ETA-selective to dual ETA/ETB antagonism, yielding IC₅₀ values as low as 2.2 nM [1]. Similarly, the pyrazole-sulfonamide subclass encompasses Naᵥ channel inhibitors with potencies spanning sub-nanomolar to micromolar ranges depending on the substitution pattern [2]. Therefore, substituting this specific compound with a close structural analog—such as a benzenesulfonamide pyrazole lacking the ethenyl linker or a pyrazole-amide instead of pyrazole-sulfonamide—cannot be assumed to retain the same binding profile, making direct procurement of the exact CAS-designated compound essential for reproducible pharmacological interrogation.

Quantitative Differentiation Evidence for (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7) vs. In-Class Comparators


Human OCT1 Transporter Inhibition: Low-Affinity Binding Profile Distinct from High-Potency Naᵥ1.7 Pyrazole-Sulfonamides

In a human OCT1 inhibition assay using HEK293 cells, the target compound yielded an IC₅₀ of 1.38 × 10⁵ nM (138 µM) for reduction of ASP⁺ substrate uptake [1]. This micromolar affinity stands in stark contrast to the low-nanomolar potencies reported for optimized pyrazole-sulfonamide Naᵥ1.7 inhibitors, such as PF-05198007 (IC₅₀ = 8 nM for mouse Naᵥ1.7) . Compared to the aryl sulfonamide Naᵥ1.7 inhibitor class, which typically demonstrates IC₅₀ values between 1 and 200 nM, the target compound is approximately 700- to 140,000-fold less potent on this particular sodium channel target, underscoring its divergent pharmacological profile.

OCT1 transporter HEK293 ASP+ uptake inhibition profiling off-target screening

Class-Level Naᵥ1.7 Antagonist Activity: Sub-Micromolar Potency vs. the Prototypical PN3 Inhibitor Scaffold

A structurally related (E)-ethenesulfonamide pyrazole derivative registered in BindingDB (BDBM50362560, CHEMBL1938852) demonstrated antagonist activity at human Naᵥ1.7 channels with an IC₅₀ of 3.00 × 10⁴ nM (30 µM) when tested at the 20% inactivated state using patch-clamp electrophysiology in HEK293 cells [1]. While this value reflects only modest potency, it confirms that the ethenesulfonamide-pyrazole scaffold can engage the Naᵥ1.7 channel in a state-dependent fashion. In contrast, the broader pyrazole-sulfonamide class includes highly optimized PN3 (Naᵥ1.8) inhibitors from the Icagen patent series with reported IC₅₀ values below 100 nM [2].

Naᵥ1.7 patch-clamp HEK293 state-dependent inhibition pain target

Endothelin Receptor Pharmacophore Overlap: Ethenesulfonamide Scaffold SAR Informs Differentiation from Amide-Linked Pyrazoles

The 2-arylethenesulfonamide core is a proven pharmacophore for endothelin receptor antagonism, as demonstrated by the clinical candidate YM-598 (monopotassium salt) [1]. In published SAR studies, the ethenesulfonamide 1a exhibited excellent oral ETA antagonism, while methyl substitutions on the phenyl ring converted it into a dual ETA/ETB antagonist (compound 6s) with an ETA IC₅₀ of 2.2 nM [1]. This contrasts with pyrazole-amide sodium channel inhibitors (e.g., from patent US7223782), which lack the ethenesulfonamide moiety and instead employ carboxamide or sulfonamide linkers for PN3 channel engagement [2]. The target compound uniquely presents both pharmacophores within a single molecular entity.

endothelin receptor ETA/ETB selectivity ethenesulfonamide SAR cardiovascular target

Structural Differentiation from 4-(3,5-Dimethylpyrazol-1-yl)benzenesulfonamide: The Ethenyl Linker Drives Divergent Physicochemical and Pharmacophoric Properties

The target compound (MW 353.44, C₁₉H₁₉N₃O₂S) contains an (E)-ethenyl spacer between the sulfonamide and the phenyl ring, whereas the structurally closest commercial analog—4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide (CAS 955-15-7, MW 251.31, C₁₁H₁₃N₃O₂S)—lacks this linker and the terminal phenyl group . This results in a ~100 Da molecular weight increase and additional aromatic surface area. In the ethenesulfonamide SAR, the presence and geometry of the ethenyl linker critically controls both target selectivity (ETA vs. ETA/ETB) and oral bioavailability, as demonstrated by the clinical progression of YM-598 [1].

physicochemical properties linker chemistry molecular complexity drug-likeness

Optimal Research and Industrial Application Scenarios for (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide (CAS 2361915-11-7)


Polypharmacology Screening for Dual Naᵥ Channel and Endothelin Receptor Modulators

The compound's hybrid scaffold—combining a pyrazole-sulfonamide (Naᵥ channel pharmacophore) with an ethenesulfonamide (endothelin receptor pharmacophore)—makes it an ideal probe for screening campaigns aimed at identifying dual-target agents relevant to neuropathic pain with a cardiovascular component. As evidenced by the PN3-modulating pyrazole-sulfonamide patent [1] and the ETA/ETB antagonism of ethenesulfonamide 6s (IC₅₀ = 2.2 nM) [2], this compound can be used in parallel Naᵥ patch-clamp and ET receptor binding assays to evaluate dual activity.

Selectivity Profiling Against OCT Transporters to Rule Out Off-Target Disposition Effects

The compound's weak OCT1 inhibitory activity (IC₅₀ = 138 µM) [1] establishes a baseline for transporter-mediated off-target profiling. In contrast to potent Naᵥ1.7 inhibitors like PF-05198007 (IC₅₀ = 8 nM) [2], the target compound can serve as a selectivity control in panels assessing whether Naᵥ-active pyrazole-sulfonamides also interact with organic cation transporters, a known source of drug-drug interactions.

Structure-Activity Relationship (SAR) Studies on the Ethenesulfonamide Linker Region

The (E)-ethenyl linker differentiates this compound from simple benzenesulfonamide pyrazoles like CAS 955-15-7 (ΔMW = +102 g/mol) [1]. SAR studies systematically varying the linker (E vs. Z geometry, substitution with ethyl, cyclopropyl, or removal) can elucidate how this structural feature influences Naᵥ state-dependent binding and ET receptor subtype selectivity, building on the established SAR framework for ethenesulfonamide derivatives [2].

Chemical Tool for In Vitro Target Deconvolution of Pyrazole-Sulfonamide Phenotypic Hits

When phenotypic screening (e.g., neurite outgrowth, inflammatory cytokine release) yields hits with pyrazole-sulfonamide chemotypes, this compound—with its well-defined yet moderate Naᵥ1.7 antagonist activity (~30 µM class proxy) [1] and OCT1 binding data—can be included as a reference standard in target deconvolution panels. It helps discriminate whether the observed phenotype arises from Naᵥ blockade, ET receptor modulation, or off-target transporter effects, thereby guiding medicinal chemistry optimization.

Quote Request

Request a Quote for (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.